Oxazolidinylmethyl alcohol

Descripción general

Descripción

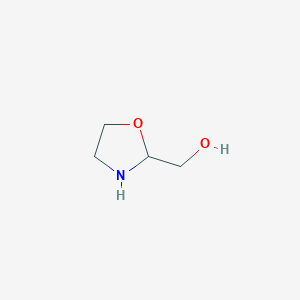

Oxazolidinylmethyl alcohol is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Oxazolidinylmethyl alcohol derivatives are being investigated for their potential as antimicrobial agents. These compounds exhibit activity against a range of bacteria, including resistant strains. For instance, oxazolidinones, a class of compounds related to this compound, have been developed into effective antibiotics such as linezolid, which is used to treat infections caused by Gram-positive bacteria.

Case Study: Linezolid

Linezolid is a well-known oxazolidinone antibiotic that has shown efficacy against multi-drug resistant pathogens. Its mechanism involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. Research indicates that modifications to the oxazolidinone structure can enhance its antimicrobial spectrum and potency, highlighting the importance of this compound derivatives in drug development .

Chiral Solvating Agents

Synthesis of Chiral Compounds

this compound serves as a chiral building block in the synthesis of various chiral compounds, which are crucial in pharmaceuticals and agrochemicals. The compound can be utilized to create chiral solvating agents that aid in asymmetric synthesis processes.

Data Table: Chiral Compounds Derived from this compound

| Compound Name | Application Area | Synthesis Method |

|---|---|---|

| 2-[(2R)-2-hydroxy-3-[(1R)-2-hydroxy-1-phenyl-ethyl]amino]propyl] isoindoline-1,3-dione | Antimicrobial agents | Chiral synthesis using this compound |

| 2-[(2R)-2-hydroxy-3-[(1S)-1-phenylethyl]amino]propyl] isoindoline-1,3-dione | Antitumor agents | Asymmetric synthesis |

Material Science

Polymerization Applications

In material science, this compound can be used as a monomer in the production of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Case Study: Polymer Blends

Research has demonstrated that polymers synthesized with this compound exhibit improved properties over conventional polymers. For example, blends of poly(lactic acid) with this compound-derived copolymers show enhanced biodegradability and mechanical performance .

Toxicological Studies

Safety Assessments

The safety profile of this compound and its derivatives is crucial for their application in pharmaceuticals and consumer products. Toxicological studies indicate that these compounds generally exhibit low toxicity levels, making them suitable candidates for further development.

Data Table: Toxicological Findings

Propiedades

Fórmula molecular |

C4H9NO2 |

|---|---|

Peso molecular |

103.12 g/mol |

Nombre IUPAC |

1,3-oxazolidin-2-ylmethanol |

InChI |

InChI=1S/C4H9NO2/c6-3-4-5-1-2-7-4/h4-6H,1-3H2 |

Clave InChI |

UPUSBBKJEKFTLM-UHFFFAOYSA-N |

SMILES canónico |

C1COC(N1)CO |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.